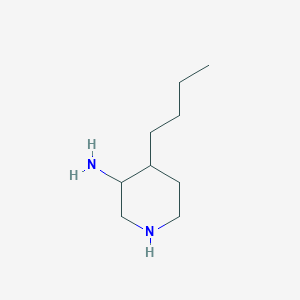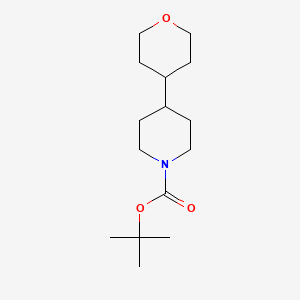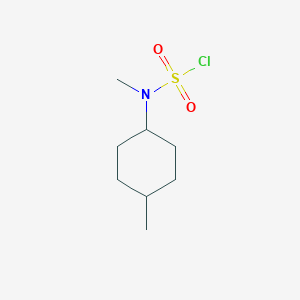
N-methyl-N-(4-methylcyclohexyl)sulfamoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-(4-methylcyclohexyl)sulfamoyl chloride is a chemical compound with the molecular formula C8H16ClNO2S and a molecular weight of 225.74 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(4-methylcyclohexyl)sulfamoyl chloride typically involves the reaction of N-methylcyclohexylamine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
N-methylcyclohexylamine+Chlorosulfonic acid→N-methyl-N-(4-methylcyclohexyl)sulfamoyl chloride+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or distillation .
化学反応の分析
Types of Reactions
N-methyl-N-(4-methylcyclohexyl)sulfamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form N-methyl-N-(4-methylcyclohexyl)sulfonamide and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired product.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted sulfonamides can be formed.
Hydrolysis Products: The primary hydrolysis product is N-methyl-N-(4-methylcyclohexyl)sulfonamide.
科学的研究の応用
N-methyl-N-(4-methylcyclohexyl)sulfamoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme inhibition and protein modification.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of N-methyl-N-(4-methylcyclohexyl)sulfamoyl chloride involves its reactivity with nucleophiles. The compound’s sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various biochemical assays and industrial processes .
類似化合物との比較
Similar Compounds
N-methylsulfamoyl chloride: Similar in structure but lacks the cyclohexyl group.
N-methyl-N-(cyclohexyl)sulfamoyl chloride: Similar but without the methyl group on the cyclohexyl ring.
Uniqueness
N-methyl-N-(4-methylcyclohexyl)sulfamoyl chloride is unique due to the presence of both the N-methyl and 4-methylcyclohexyl groups. This combination imparts distinct chemical properties, making it valuable in specific research and industrial applications .
特性
分子式 |
C8H16ClNO2S |
|---|---|
分子量 |
225.74 g/mol |
IUPAC名 |
N-methyl-N-(4-methylcyclohexyl)sulfamoyl chloride |
InChI |
InChI=1S/C8H16ClNO2S/c1-7-3-5-8(6-4-7)10(2)13(9,11)12/h7-8H,3-6H2,1-2H3 |
InChIキー |
NFHRQEKRQXVKSI-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1)N(C)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


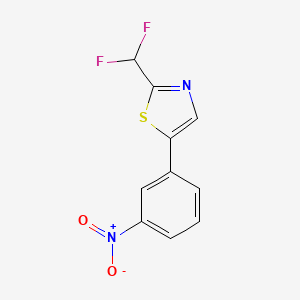
![2-{4-[(Cyclopropylmethyl)amino]phenyl}acetonitrile](/img/structure/B13247556.png)
![7-Bromo-8,8-dimethyl-2-azabicyclo[4.2.0]octane](/img/structure/B13247576.png)
![1-[1-(Aminomethyl)cyclobutyl]propan-2-one hydrochloride](/img/structure/B13247578.png)
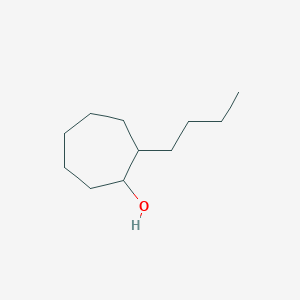
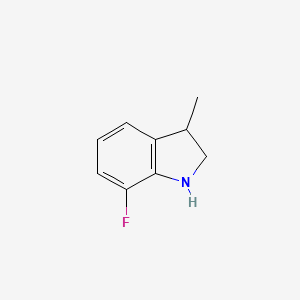

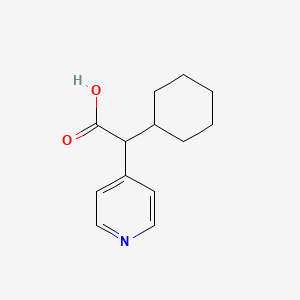
![2-({1-[4-(Methylsulfanyl)phenyl]ethyl}amino)propan-1-ol](/img/structure/B13247614.png)
![tert-Butyl N-[3-(cyanomethyl)cyclopentyl]carbamate](/img/structure/B13247617.png)
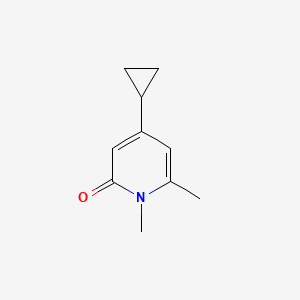
![3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B13247634.png)
